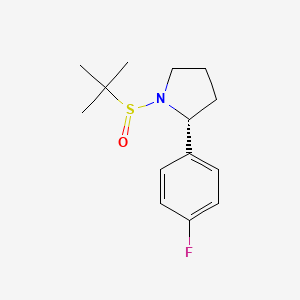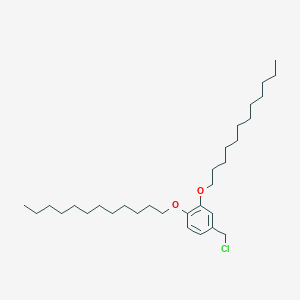
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group and two dodecyloxy groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- typically involves the chloromethylation of a benzene derivative followed by the introduction of dodecyloxy groups. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to nucleophilic substitution with dodecanol to introduce the dodecyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-1,2-bis(dodecyloxy)benzene.
Reduction: Formation of 4-methyl-1,2-bis(dodecyloxy)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dodecyloxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl): Similar structure but lacks the dodecyloxy groups.
Toluene, p,α-dichloro: Another chloromethyl-substituted benzene derivative.
4-Chlorobenzyl chloride: Contains a chloromethyl group but no dodecyloxy groups.
Uniqueness
Benzene, 4-(chloromethyl)-1,2-bis(dodecyloxy)- is unique due to the presence of both the chloromethyl and dodecyloxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C31H55ClO2 |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
4-(chloromethyl)-1,2-didodecoxybenzene |
InChI |
InChI=1S/C31H55ClO2/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26,28H2,1-2H3 |
InChI Key |
LERHNHFSSYFCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)
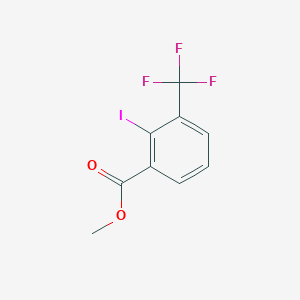
![5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)
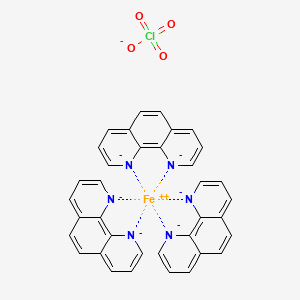

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334566.png)
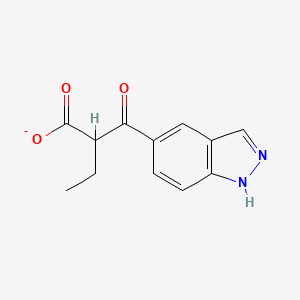
![Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-](/img/structure/B12334582.png)

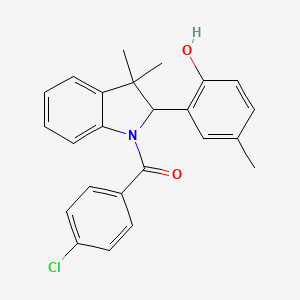
![Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester](/img/structure/B12334592.png)
![hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride](/img/structure/B12334597.png)

